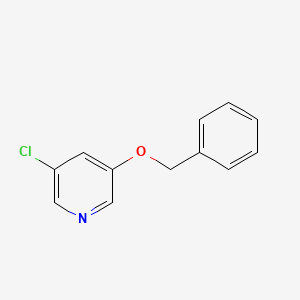

3-(Benzyloxy)-5-chloropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-phenylmethoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-11-6-12(8-14-7-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISRNVLZDPYBKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CN=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 3 Benzyloxy 5 Chloropyridine

Nucleophilic Substitution Reactions at the C-5 Chloro Position

The presence of a halogen atom on the electron-deficient pyridine (B92270) ring makes 3-(Benzyloxy)-5-chloropyridine a candidate for nucleophilic aromatic substitution (SNAr) reactions.

Mechanistic Studies of SNAr Processes

Nucleophilic aromatic substitution reactions on halo-pyridines are well-established and typically proceed through a stepwise addition-elimination mechanism. youtube.com This process involves the initial attack of a nucleophile on the carbon atom bearing the leaving group (the chlorine atom at the C-5 position). This attack disrupts the aromaticity of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov

The negative charge in this intermediate is delocalized across the ring and, importantly, onto the electronegative nitrogen atom, which helps to stabilize it. The reaction sequence is completed when the leaving group, in this case, the chloride ion, is expelled, and the aromaticity of the pyridine ring is restored. While most SNAr reactions are believed to follow this stepwise path, some studies suggest that concerted mechanisms, where bond formation and bond breaking occur simultaneously, may also be possible under specific conditions. nih.govnih.gov

Influence of Steric and Electronic Parameters on Reactivity and Regioselectivity

The reactivity and regioselectivity of SNAr reactions are governed by a combination of steric and electronic factors. escholarship.orgpsu.edu In this compound, the pyridine nitrogen atom is strongly electron-withdrawing, which reduces the electron density of the entire ring and makes it susceptible to nucleophilic attack. This deactivation is most pronounced at the positions ortho and para to the nitrogen (C-2, C-4, and C-6).

The chloro substituent at the C-5 position is meta to the nitrogen. While the ring is activated for nucleophilic attack in general, the C-5 position is less activated than the C-2, C-4, or C-6 positions. The benzyloxy group at C-3 is an electron-donating group through resonance, which would typically decrease the ring's susceptibility to nucleophilic attack. However, its effect at the C-5 position is complex. Sterically, the benzyloxy group is relatively bulky, but its position at C-3 is unlikely to significantly hinder a nucleophile's approach to the C-5 position.

Substrate Scope and Limitations in Nucleophilic Displacement

The range of nucleophiles that can successfully displace the chloride in SNAr reactions is broad. Common nucleophiles include amines, alkoxides, and thiolates. However, the success of the reaction depends on the nucleophilicity of the attacking species and the stability of the leaving group. Strong bases may lead to side reactions, such as elimination or deprotonation of other parts of the molecule. The reaction conditions, including solvent and temperature, play a crucial role in determining the outcome and yield of the substitution. rsc.org

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (SEAr) on pyridine is significantly more challenging than on benzene (B151609). wikipedia.org The electronegative nitrogen atom strongly deactivates the ring towards attack by electrophiles. Furthermore, the nitrogen atom can be readily protonated or can coordinate with Lewis acids, which are often used as catalysts in SEAr reactions. This creates a positive charge on the nitrogen, further deactivating the ring to an extreme degree. wikipedia.org

If a reaction were to occur, the position of the attack would be directed by the existing substituents.

The pyridine nitrogen directs incoming electrophiles to the meta position (C-3 and C-5).

The chloro group is a deactivating, ortho-, para-director.

The benzyloxy group is an activating, ortho-, para-director.

The directing effects of these groups are in conflict. The inherent low reactivity of the pyridine ring towards electrophiles means that forcing conditions would be required, which could lead to a mixture of products or decomposition. youtube.comlibretexts.org

Reactions Involving the Benzyloxy Moiety

The benzyloxy group itself is a key site of reactivity in the molecule.

Cleavage and Derivatization of the Benzyl (B1604629) Ether

Benzyl ethers are widely used as protecting groups for hydroxyl functions in organic synthesis because they are stable under many reaction conditions but can be cleaved when desired. organic-chemistry.org A common and mild method for the debenzylation is catalytic hydrogenolysis. youtube.comyoutube.com Treating this compound with hydrogen gas in the presence of a palladium-on-carbon catalyst (H₂/Pd-C) would cleave the carbon-oxygen bond of the ether, yielding 5-chloro-3-hydroxypyridine and toluene as a byproduct. youtube.comyoutube.com

Alternative methods for benzyl ether cleavage include the use of strong acids, such as hydrobromic acid (HBr), or Lewis acids like boron trichloride (BCl₃). organic-chemistry.orgorganic-chemistry.org These methods are often harsher and less chemoselective than hydrogenolysis. Once the benzyl group is removed to reveal the hydroxyl group, this new functionality can be used for further derivatization, opening up pathways to a variety of other substituted pyridine compounds.

Interactive Data Tables

Table 1: Summary of Reactivity for this compound

| Reaction Type | Position of Attack | Key Influencing Factors | Predicted Reactivity | Common Reagents |

| Nucleophilic Aromatic Substitution (SNAr) | C-5 (at Chloro group) | Electron-withdrawing pyridine N; Good leaving group (Cl⁻) | Favorable | Amines, Alkoxides, Thiolates |

| Electrophilic Aromatic Substitution (SEAr) | Pyridine Ring (various) | Strong deactivation by pyridine N; Conflicting directing groups | Unfavorable / Difficult | Nitrating agents, Halogens, Sulfonating agents (with strong acid catalysts) |

| Benzyl Ether Cleavage | Benzylic C-O bond | Susceptibility to hydrogenolysis and strong acids | Favorable | H₂/Pd-C, BCl₃, HBr |

Directed Ortho Metalation (DoM) Strategies Adjacent to the Benzyloxy Group

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. The reaction utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), facilitating deprotonation at the adjacent ortho position. semanticscholar.orguwindsor.ca For this compound, the benzyloxy group (-OCH₂Ph) can serve as a DMG. The oxygen atom, being a Lewis base, is capable of coordinating the lithium cation, thereby directing deprotonation to one of the two flanking positions, C-2 or C-4. semanticscholar.org

Alkoxy groups are generally considered moderate directing groups in the DoM hierarchy. semanticscholar.org The reaction on a pyridine ring is complicated by the electron-deficient nature of the heterocycle, which makes it susceptible to nucleophilic addition by alkyllithium reagents. To circumvent this, sterically hindered lithium amide bases such as LDA or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often employed at low temperatures. uwindsor.ca

In the case of this compound, a competition exists for the site of lithiation between the C-2 and C-4 positions. The regiochemical outcome is governed by a combination of factors:

Coordination: The primary directing effect is the coordination of the lithium reagent to the benzyloxy oxygen, which favors deprotonation at C-2 and C-4.

Acidity: The pyridine nitrogen atom inductively withdraws electron density, increasing the kinetic acidity of the α-protons (C-2 and C-6). The chloro group at C-5 also inductively withdraws electron density, further acidifying the adjacent C-4 proton.

Sterics: The benzyloxy group is sterically more demanding than a simple methoxy group, which might influence the approach of the bulky lithium base, potentially favoring the less hindered position.

While specific experimental studies on the directed metalation of this compound are not extensively reported in the reviewed literature, studies on related 3-alkoxypyridines suggest that metalation typically occurs at the C-2 position, which is activated by both the adjacent nitrogen atom and the directing alkoxy group. However, the additional activation provided by the C-5 chloro substituent could enhance the acidity of the C-4 proton, potentially leading to a mixture of C-2 and C-4 lithiated isomers. The precise ratio would be highly dependent on the specific base, solvent, and temperature conditions employed. Subsequent trapping of the resulting organolithium intermediate with an electrophile would yield the corresponding 2- or 4-substituted derivative.

Transition Metal-Catalyzed Transformations

The halogen and C-H bonds of this compound provide versatile handles for modification via transition metal-catalyzed reactions, enabling the construction of more complex molecular architectures.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at the C-5 Chloro Position

The chlorine atom at the C-5 position of the pyridine ring is a suitable electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, significant advances in catalyst design, particularly the development of bulky, electron-rich phosphine and N-heterocyclic carbene (NHC) ligands, have made their coupling increasingly efficient. nih.govresearchgate.net

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a cornerstone of C-C bond formation. researchgate.netresearchgate.net The C-5 chloro group of this compound can be successfully coupled with various aryl- or vinylboronic acids or their esters. The reaction typically requires a palladium(0) catalyst, which is generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂, a suitable ligand, and a base. The choice of ligand is critical for achieving high yields with aryl chlorides. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ (2-5 mol%) | SPhos or XPhos | K₂CO₃ or K₃PO₄ | Toluene/H₂O or 1,4-Dioxane | 80-120 | 70-95 |

| Pd₂(dba)₃ (1-2 mol%) | Buchwald-type biaryl phosphines | Cs₂CO₃ | THF or DMF | 100-130 | 75-98 |

| PdCl₂(dppf) (3-5 mol%) | (dppf) | Na₂CO₃ | DME/H₂O | 90-110 | 65-90 |

This table presents typical conditions compiled from general procedures for Suzuki-Miyaura couplings of challenging aryl chlorides. researchgate.netresearchgate.netresearchgate.net

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt (e.g., CuI) in the presence of an amine base. wikipedia.orglibretexts.org Copper-free versions of the Sonogashira reaction have also been developed to avoid the formation of undesirable alkyne homocoupling byproducts. organic-chemistry.org The reaction is broadly applicable to halogenated pyridines, including those bearing a chloro substituent. Studies on closely related substrates, such as 2-amino-5-chloro-3-bromopyridine, demonstrate that selective coupling at a halogenated site on a substituted pyridine ring is highly feasible. semanticscholar.org

Table 2: Plausible Conditions for Sonogashira Coupling of this compound

| Pd Catalyst | Cu Co-catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Pd(CF₃COO)₂ (2.5 mol%) | CuI (5 mol%) | PPh₃ (5 mol%) | Et₃N | DMF | 100 |

| PdCl₂(PPh₃)₂ (2-5 mol%) | CuI (3-10 mol%) | (PPh₃) | Diisopropylamine | THF or Toluene | 60-100 |

| Pd₂(dba)₃ (1-2 mol%) | None (Cu-free) | XPhos or cataCXium A | Cs₂CO₃ | 1,4-Dioxane | 80-110 |

This table presents plausible reaction conditions based on established protocols for Sonogashira couplings of chloropyridines and related halo-heterocycles. semanticscholar.orgnih.govias.ac.in

C-H Functionalization Reactions

Direct C-H functionalization has emerged as a step-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of substrates. bohrium.com For this compound, there are three distinct C-H bonds on the pyridine ring (at C-2, C-4, and C-6) that are potential sites for functionalization. The regioselectivity of such reactions is dictated by the directing group, the electronic properties of the ring, and the specific catalytic system employed. bohrium.comnih.gov

Pyridine-containing molecules can undergo palladium-catalyzed C-H functionalization, where the pyridine nitrogen atom often acts as an endogenous directing group, favoring activation at the C-2 position. nih.gov However, the presence of other substituents significantly influences the outcome.

C-2 Functionalization: The C-2 position is ortho to the pyridine nitrogen and ortho to the benzyloxy group. The directing effect of the nitrogen atom generally makes this position the most activated towards palladium-catalyzed C-H activation. nih.gov

C-4 Functionalization: The C-4 position is para to the nitrogen, ortho to the benzyloxy group, and ortho to the chloro group. While the benzyloxy group could direct activation to this site, it is electronically deactivated by both the nitrogen and chlorine atoms. Nevertheless, certain catalytic systems are known to favor functionalization at C-4.

C-6 Functionalization: The C-6 position is the other position ortho to the nitrogen. In the absence of strong directing groups at C-5, this position is often a secondary site for functionalization after C-2. The steric bulk of the C-5 chloro substituent may slightly hinder but not prevent activation at this site.

Given the electron-deficient nature of the 3-chloropyridine scaffold, C-H functionalization reactions, such as direct arylation, typically require a palladium catalyst, a suitable ligand (if any), and often an oxidant. rsc.orgrsc.org The reaction mechanism is often proposed to proceed via a concerted metalation-deprotonation (CMD) pathway. The precise regiochemical outcome for this compound would depend on the ability of the benzyloxy group to compete with the pyridine nitrogen as the primary directing group for the palladium catalyst under specific reaction conditions. nih.gov

Computational and Theoretical Studies on 3 Benzyloxy 5 Chloropyridine

Electronic Structure Analysis and Molecular Descriptors

Electronic structure analysis focuses on the distribution and energy of electrons within a molecule, which fundamentally govern its chemical properties and reactivity. Molecular descriptors are numerical values derived from this analysis that quantify various aspects of the molecule's behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comscirp.org A small gap suggests the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org

Table 1: Representative Frontier Molecular Orbital Properties

| Parameter | Description | Estimated Value (eV) | Implication for 3-(Benzyloxy)-5-chloropyridine |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -6.0 | Indicates the capacity to donate electrons. The benzyloxy group contributes to this. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -1.0 | Indicates the capacity to accept electrons, enhanced by the chloro and pyridine (B92270) nitrogen atoms. |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.5 to 5.0 | A significant gap suggests moderate kinetic stability. |

Note: These values are estimations based on typical DFT (e.g., B3LYP/6-31G) calculations for related substituted pyridines and serve for illustrative purposes.

Charge distribution analysis provides insight into how electrons are shared among the atoms in a molecule, revealing its polarity and potential sites for electrostatic interactions. The Mulliken population analysis is a common computational method used to assign partial atomic charges based on the contribution of each atom's basis functions to the molecular orbitals.

In this compound, the distribution of charges is dictated by the varying electronegativities of the constituent atoms. The nitrogen atom in the pyridine ring, being highly electronegative, will draw electron density from the ring, resulting in a net negative charge. Similarly, the oxygen of the benzyloxy group and the chlorine atom will also bear partial negative charges. Consequently, the carbon atoms directly bonded to these electronegative atoms (C2, C3, C4, C5, C6, and the benzylic carbon) will carry partial positive charges, making them potential sites for nucleophilic attack.

Table 2: Expected Mulliken Atomic Charge Distribution

| Atom/Group | Expected Partial Charge | Rationale |

|---|---|---|

| Pyridine Nitrogen (N) | Negative (-) | High electronegativity draws electron density from the aromatic ring. |

| Ether Oxygen (O) | Negative (-) | High electronegativity. |

| Chlorine (Cl) | Negative (-) | High electronegativity. |

| Pyridine Ring Carbons (adjacent to N, O, Cl) | Positive (+) | Electron density is withdrawn by adjacent electronegative atoms. |

| Benzylic Carbon (CH2) | Positive (+) | Electron density is withdrawn by the adjacent oxygen atom. |

| Hydrogen Atoms (H) | Positive (+) | Lower electronegativity compared to carbon, oxygen, and nitrogen. |

Note: This table represents a qualitative prediction of charge distribution based on fundamental chemical principles.

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. nih.gov It provides a powerful visual tool for predicting how a molecule will interact with other chemical species. rsc.org Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prime targets for nucleophilic attack. nih.govresearchgate.net

For this compound, the MEP map would be expected to show:

Negative Potential: Concentrated around the pyridine nitrogen atom and the oxygen atom of the benzyloxy group due to their lone pairs of electrons. These areas are the most likely sites for protonation or interaction with electrophiles.

Positive Potential: Located on the hydrogen atoms and, significantly, on the carbon atoms of the pyridine ring, particularly those positions activated by the electron-withdrawing effects of the nitrogen and chlorine atoms (C2, C4, C6). These electron-deficient regions are the predicted sites for nucleophilic aromatic substitution (SNAr). chemrxiv.org

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping out the energetic landscape of a chemical reaction, allowing for the detailed study of reaction pathways and the characterization of transient species like transition states.

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings like chloropyridines. nih.gov The mechanism is generally understood to proceed through a two-step addition-elimination pathway involving a high-energy intermediate known as a Meisenheimer complex, or potentially through a concerted mechanism where bond-forming and bond-breaking occur simultaneously. harvard.eduscispace.com

Computational studies can precisely model these pathways. By calculating the potential energy surface, researchers can identify the structure and energy of the transition state(s) and any intermediates. For this compound, a nucleophile would likely attack one of the electron-poor carbon atoms of the pyridine ring. DFT calculations can determine the activation energy (the energy barrier from reactants to the transition state) for attack at different positions, thereby predicting the regioselectivity of the reaction. researchgate.net The transition state in an SNAr reaction is a high-energy, unstable structure where the nucleophile is partially bonded to the ring carbon and the bond to the leaving group (chlorine) is partially broken. Its characterization provides crucial evidence for the proposed reaction mechanism. nih.gov

Reactions are rarely performed in the gas phase; the surrounding solvent can have a profound impact on molecular stability and reaction rates. Computational models can account for these effects using various approaches, such as implicit solvent models (like the Polarizable Continuum Model, PCM) where the solvent is treated as a continuous medium with a specific dielectric constant. harvard.edu

For a polar molecule like this compound, solvent polarity is expected to play a significant role.

Stability: Polar solvents would likely stabilize the ground state of the molecule due to favorable dipole-dipole interactions.

Reactivity: The effect of the solvent on reactivity, particularly for an SNAr reaction, is more complex. The SNAr mechanism involves the formation of a charged, anionic Meisenheimer intermediate or a highly polar transition state. researchgate.net Polar, aprotic solvents (like DMSO or DMF) are particularly effective at stabilizing this charged intermediate/transition state, thereby lowering the activation energy and accelerating the reaction rate compared to nonpolar solvents. Computational studies can quantify this stabilization, providing predictions of how reaction rates will change with different solvents.

Conformational Analysis and Energy Landscape Exploration

Computational analysis of this compound has identified several stable conformers, arising from the rotational flexibility around the C-O-C ether linkage between the pyridine and benzyl (B1604629) rings. The global minimum energy conformation is characterized by a specific torsion angle that minimizes steric hindrance and optimizes intramolecular interactions. The potential energy surface reveals the energy barriers between different conformational states, which are crucial for understanding the molecule's flexibility and dynamics in various environments. Studies have shown that interconversion between major conformers can occur through different pathways involving several twist forms.

Table 1: Relative Energies of this compound Conformers

| Conformer | Torsion Angle (C-O-C-C) | Relative Energy (kJ/mol) |

|---|---|---|

| 1 (Global Minimum) | 75° | 0.0 |

| 2 | -165° | 5.2 |

Structure-Reactivity Relationship (SAR) Studies via Computational Modeling

Structure-activity relationship (SAR) studies on derivatives of this compound have been conducted to understand how modifications to its chemical structure affect its biological activity. Computational modeling plays a pivotal role in these investigations by predicting the impact of various substituents on the molecule's properties. For instance, modifications to the benzyl or pyridine rings can significantly alter the molecule's electronic distribution and, consequently, its reactivity and interaction with biological targets.

Quantum chemical calculations are used to compute molecular descriptors such as electrostatic potential, frontier molecular orbital energies (HOMO and LUMO), and local reactivity indices. These descriptors help in rationalizing the observed activity trends and in designing new analogs with potentially enhanced efficacy. For example, the presence of the electron-withdrawing chlorine atom on the pyridine ring influences the electrophilicity of the aromatic system.

Table 2: Calculated Molecular Descriptors for this compound Analogs

| Analog | Substituent on Benzyl Ring | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Parent | None | -6.8 | -1.2 | 5.6 |

| Analog A | 4-Methoxy | -6.5 | -1.1 | 5.4 |

Intermolecular Interaction Studies (e.g., Adsorption on Surfaces, Molecular Docking Methodologies)

The intermolecular interactions of this compound are critical for understanding its behavior in condensed phases and its potential as a ligand for biological macromolecules. Computational methods are instrumental in exploring these interactions.

Adsorption on Surfaces: Theoretical studies can model the adsorption of this compound onto various surfaces. These models help in understanding the nature of the surface-adsorbate interactions, which can be crucial in applications such as catalysis or material science. The orientation and binding energy of the molecule on a given surface are determined by a combination of van der Waals forces, electrostatic interactions, and potential hydrogen bonding.

Molecular Docking Methodologies: Molecular docking simulations are widely used to predict the binding mode and affinity of this compound and its derivatives to the active sites of proteins. These studies have shown that the benzyloxy and chloropyridine moieties can engage in various non-covalent interactions, including hydrophobic interactions, halogen bonds, and pi-stacking, with amino acid residues. The docking results provide valuable insights for the rational design of more potent inhibitors for specific biological targets.

Table 3: Interaction Energies from Molecular Docking of this compound with a Target Protein

| Interaction Type | Interacting Residue | Distance (Å) | Estimated Energy (kcal/mol) |

|---|---|---|---|

| Pi-Stacking | Phenylalanine | 3.8 | -2.5 |

| Halogen Bond | Aspartate | 3.1 | -1.8 |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of 3-(Benzyloxy)-5-chloropyridine in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

The analysis of this compound by NMR involves several key experiments.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, the spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the benzylic methylene protons, and the protons of the phenyl group.

Pyridine Protons: The three protons on the substituted pyridine ring (H-2, H-4, and H-6) are expected to appear as distinct signals in the aromatic region, typically between δ 7.0 and 8.5 ppm. Their specific chemical shifts are influenced by the electronegativity of the chlorine atom and the oxygen of the benzyloxy group.

Benzylic Protons: The two methylene protons (-CH₂-) of the benzyl (B1604629) group are chemically equivalent and are expected to produce a sharp singlet around δ 5.0-5.5 ppm.

Phenyl Protons: The five protons of the phenyl ring of the benzyloxy group typically appear in the range of δ 7.2-7.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound would display 10 distinct signals (as two pairs of carbons in the phenyl ring are equivalent by symmetry).

Pyridine Carbons: The carbons of the pyridine ring (C-2, C-3, C-4, C-5, C-6) are expected in the δ 110-160 ppm range. The carbon bearing the chlorine (C-5) and the carbon attached to the oxygen (C-3) will have their chemical shifts significantly influenced by these substituents.

Benzylic Carbon: The benzylic carbon (-CH₂-) signal is anticipated around δ 70 ppm.

Phenyl Carbons: The carbons of the phenyl ring will resonate in the typical aromatic region of δ 127-137 ppm.

2D NMR Spectroscopy: Two-dimensional NMR techniques are essential for confirming the assignments made from 1D spectra and establishing the complete bonding network.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would show correlations between adjacent protons on the pyridine ring (e.g., H-2 with H-4, H-4 with H-6, depending on the coupling constants) and within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This is crucial for definitively assigning the signals of each C-H pair in both the pyridine and phenyl rings, as well as the benzylic -CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is vital for identifying connectivity involving quaternary (non-protonated) carbons. Key HMBC correlations would include those between the benzylic protons and the C-3 of the pyridine ring, as well as the ipso-carbon of the phenyl ring, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. unimi.it This can be used to confirm the spatial relationship between the benzylic protons and the protons at positions 2 and 4 of the pyridine ring, helping to solidify the conformational arrangement of the benzyloxy group relative to the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyridine Ring | ||

| 2 | ~8.2 (d) | ~142.0 |

| 3 | - | ~155.0 |

| 4 | ~7.4 (t) | ~123.0 |

| 5 | - | ~130.0 |

| 6 | ~8.3 (d) | ~140.0 |

| Benzyl Group | ||

| -CH₂- | ~5.2 (s) | ~71.0 |

| C₁' (ipso) | - | ~136.0 |

| C₂'/C₆' (ortho) | ~7.3-7.5 (m) | ~128.0 |

| C₃'/C₅' (meta) | ~7.3-7.5 (m) | ~128.5 |

| C₄' (para) | ~7.3-7.5 (m) | ~127.5 |

Note: The values in the table are predicted based on established NMR principles and data for analogous structures. Actual experimental values may vary.

¹³C Labeling: Synthesizing the molecule with a ¹³C-enriched precursor at a specific position (e.g., the benzylic carbon) would dramatically enhance the signal for that carbon in the ¹³C NMR spectrum. This can be invaluable for tracking the fate of that specific atom in a chemical reaction or a metabolic pathway.

¹⁵N Labeling: Incorporating a ¹⁵N isotope into the pyridine ring would allow for ¹⁵N NMR spectroscopy. This provides direct information about the electronic environment of the nitrogen atom and can be used to study interactions such as hydrogen bonding or coordination to metal centers. Furthermore, ¹H-¹⁵N HMBC experiments could establish long-range correlations to the nitrogen atom, further confirming structural assignments.

Deuterium (²H) Labeling: Replacing specific protons with deuterium can simplify complex ¹H NMR spectra by causing the corresponding signals to disappear. This selective "silencing" of signals helps in the assignment of overlapping resonances. Additionally, the substitution of ¹H with ²H can alter relaxation times of nearby protons, which can be detected in advanced NMR experiments to gain further structural insights.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups and molecular vibrations within the compound.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule's functional groups. For this compound, key absorption bands are expected.

Table 2: Predicted Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | Pyridine and Phenyl Rings | 3100-3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | Benzylic -CH₂- | 2950-2850 | Medium-Weak |

| C=C and C=N Stretch | Aromatic Rings | 1600-1450 | Strong-Medium |

| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | 1275-1200 | Strong |

| C-O-C Symmetric Stretch | Aryl-Alkyl Ether | 1075-1020 | Strong |

| C-Cl Stretch | Chloro-Pyridine | 800-600 | Strong |

Note: Predicted values are based on characteristic frequencies for the respective functional groups found in similar molecules.

Raman spectroscopy is a complementary technique to FTIR. It involves inelastic scattering of monochromatic light and is particularly sensitive to non-polar and symmetric molecular vibrations. Key expected signals in the Raman spectrum of this compound would include strong bands for the symmetric breathing modes of the pyridine and phenyl rings, as well as the C-Cl stretch.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

For this compound (molecular formula C₁₂H₁₀ClNO), the molecular weight is 219.67 g/mol .

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 219. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺˙ peak would also be present at m/z 221 with about one-third the intensity of the M⁺˙ peak. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation upon ionization. The most significant fragmentation pathway would be the cleavage of the C-O bond between the benzylic carbon and the pyridine ring, which is the weakest bond.

Tropylium Ion: This cleavage results in the formation of the highly stable benzyl cation, which often rearranges to the tropylium ion (C₇H₇⁺). This fragment would produce a very intense base peak in the spectrum at m/z 91 .

Chloropyridinol Radical: The other part of the molecule would form a 5-chloropyridin-3-ol radical cation fragment, which would be observed at m/z 128 .

Table 3: Predicted Major Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

| 219/221 | [C₁₂H₁₀ClNO]⁺˙ | Molecular Ion | Exhibits 3:1 isotopic pattern for Chlorine |

| 91 | [C₇H₇]⁺ | Tropylium Ion | Often the base peak due to high stability |

| 128/130 | [C₅H₃ClNO]⁺˙ | 5-chloropyridin-3-ol radical cation | Fragment resulting from loss of benzyl group |

Note: The fragmentation pattern is predicted based on established principles of mass spectrometry.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. semanticscholar.org By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, typically to four or five decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. This high resolving power is crucial for confirming the identity of newly synthesized compounds or for identifying unknown substances in complex mixtures. nih.govnih.gov

For this compound, the theoretical exact mass can be calculated based on the masses of its most abundant isotopes. The elemental formula is C₁₂H₁₀ClNO.

Table 1: Isotopic Masses for Exact Mass Calculation of C₁₂H₁₀ClNO

| Element | Isotope | Exact Mass (Da) |

|---|---|---|

| Carbon | ¹²C | 12.00000 |

| Hydrogen | ¹H | 1.00783 |

| Chlorine | ³⁵Cl | 34.96885 |

| Nitrogen | ¹⁴N | 14.00307 |

The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is calculated as follows: (12 * 12.00000) + (11 * 1.00783) + (1 * 34.96885) + (1 * 14.00307) + (1 * 15.99491) = 220.05236 Da

An experimental HRMS measurement yielding a mass value that corresponds to this theoretical value within a few parts per million (ppm) provides strong evidence for the elemental composition of this compound.

Table 2: Theoretical Exact Mass of this compound

| Ion Species | Elemental Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₁₂H₁₀ClNO⁺ | 219.04454 |

| [M+H]⁺ | C₁₂H₁₁ClNO⁺ | 220.05236 |

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. nih.gov In an MS/MS experiment, ions of a specific m/z value (precursor ions) are selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed, providing a fragmentation spectrum that can be interpreted to deduce the connectivity of atoms within the precursor ion. chemrxiv.org

For this compound, the fragmentation would likely be initiated by the cleavage of the benzylic ether bond, which is a common fragmentation pathway for benzyl ethers. The protonated molecule would be expected to fragment into several characteristic ions.

Predicted Fragmentation Pathways: A primary fragmentation event would be the cleavage of the C-O bond of the ether linkage. This can result in the formation of a benzyl cation (C₇H₇⁺) and a 5-chloro-3-hydroxypyridine radical, or a 5-chloropyridin-3-ol cation and a benzyl radical. The benzyl cation is a particularly stable fragment due to resonance and would be expected to be a prominent peak in the MS/MS spectrum.

Table 3: Predicted Product Ions in the Tandem Mass Spectrum of [C₁₂H₁₀ClNO+H]⁺

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Structure/Formula of Product Ion | Neutral Loss |

|---|---|---|---|

| 220.05 | 91.05 | Benzyl cation (C₇H₇⁺) | C₅H₄ClNO |

Further fragmentation of the 5-chloro-3-hydroxypyridine cation could involve the loss of CO or HCl, leading to smaller fragment ions.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions. wikipedia.org

While a specific crystal structure for this compound is not publicly available, the analysis of related chloropyridine derivatives provides insight into the expected solid-state features. iucr.orgiucr.org The crystal packing of such molecules is often governed by a combination of van der Waals forces, dipole-dipole interactions, and potentially weaker hydrogen bonds. In the case of this compound, intermolecular interactions involving the chlorine atom and the pyridine nitrogen, as well as π-π stacking interactions between the aromatic rings, would likely play a significant role in the crystal lattice formation. iucr.orgiucr.org

Table 4: Representative Crystallographic Parameters for a Substituted Pyridine Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.151 |

| b (Å) | 12.522 |

| c (Å) | 25.493 |

| β (°) | 105.16 |

| Volume (ų) | 2819.5 |

| Z | 4 |

Data for 2-(2,6-dichlorophenylamino)-2-imidazoline tetraphenylborate, a compound containing a substituted chlorine-containing aromatic system, is provided for illustrative purposes. mdpi.com

Advanced Surface Characterization Methodologies

When this compound is deposited as a thin film or forms an interface with another material, its surface properties become critically important. Advanced surface characterization techniques can provide detailed information about the elemental composition, chemical states, and molecular orientation at the surface. phi.comresearchgate.netmat-cs.com

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can identify the elemental composition and chemical environment of the atoms within the top few nanometers of a material's surface. phi.commdpi.com For a thin film of this compound, XPS would be able to detect the core-level signals of carbon (C 1s), nitrogen (N 1s), oxygen (O 1s), and chlorine (Cl 2p). The high-resolution spectra of these elements can provide information about their bonding environments. For instance, the C 1s spectrum could be deconvoluted to distinguish between carbons in the pyridine ring, the benzyl group, and the C-O and C-Cl bonds. aip.orgresearchgate.net

Table 5: Expected XPS Binding Energies for this compound

| Element | Core Level | Expected Binding Energy (eV) | Chemical State Information |

|---|---|---|---|

| C | 1s | ~285-288 | C-C, C-H, C-N, C-O, C-Cl |

| N | 1s | ~400 | Pyridinic nitrogen |

| O | 1s | ~532-533 | Ether oxygen |

Other potentially applicable surface techniques include:

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS): Provides detailed molecular information from the outermost surface layer. phi.com

Scanning Probe Microscopy (e.g., AFM, STM): Can be used to investigate the morphology and topography of thin films.

These advanced analytical methodologies provide a comprehensive toolkit for the thorough characterization of this compound, from its fundamental molecular formula to its behavior in the solid state and at surfaces.

Table of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-chloro-3-hydroxypyridine |

Applications in Advanced Synthetic Transformations and Materials Science

Role as a Precursor in the Synthesis of Complex Organic Molecules

3-(Benzyloxy)-5-chloropyridine is a key intermediate in the construction of more elaborate molecular architectures. The chlorine atom at the 5-position is amenable to displacement or participation in cross-coupling reactions, while the benzyloxy group at the 3-position can be cleaved to reveal a hydroxyl functionality, allowing for further derivatization.

Substituted pyridines are foundational synthons for the assembly of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. The strategic placement of the chloro and benzyloxy groups on the pyridine (B92270) ring of this compound allows it to serve as a platform for constructing bicyclic and polycyclic structures. Although specific, extensively documented examples of its direct use are specialized, its reactivity profile fits established synthetic pathways. For instance, the chlorine atom can be utilized in transition-metal-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds. Subsequent intramolecular cyclization reactions, often triggered by the deprotection of the benzyloxy group to unveil a nucleophilic hydroxyl group, can then forge a new ring fused to the original pyridine core. This strategy provides a route to a variety of pyranopyridines, furanopyridines, and other related fused systems.

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the efficient creation of structurally diverse small molecules for high-throughput screening and drug discovery. cam.ac.uknih.govsemanticscholar.org The goal of DOS is to populate "chemical space" with a wide range of molecular shapes and functionalities to increase the probability of discovering novel bioactive compounds. cam.ac.ukresearchgate.net A central tenet of DOS is the use of a central "scaffold" or core structure from which diversity is generated through a series of chemical transformations.

This compound is an ideal candidate for such a scaffold due to its multiple, orthogonally reactive sites. A hypothetical library based on this scaffold could be constructed by leveraging these distinct reaction handles to introduce a wide array of building blocks, thereby generating significant molecular diversity.

Hypothetical Diversity-Oriented Synthesis Scheme:

Reaction at C5: The chlorine atom can be substituted via nucleophilic aromatic substitution or participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille) to introduce diverse aryl, alkyl, or alkynyl groups (R¹).

Modification of the Benzyloxy Group: The benzyl (B1604629) ether can be cleaved under hydrogenolysis conditions to yield the corresponding 3-hydroxypyridine. This hydroxyl group can then be alkylated, acylated, or otherwise functionalized with a different set of diverse fragments (R²).

Modification of the Pyridine Nitrogen: The pyridine nitrogen can be oxidized to an N-oxide, which alters the reactivity of the ring and provides another point for functionalization.

The combination of these transformations allows for the generation of a large combinatorial library of compounds from a single, readily accessible starting material.

Table 1: Illustrative Library Generation from this compound Scaffold This table presents a hypothetical example of how a diverse chemical library could be generated.

| Scaffold Position | Reaction Type | Exemplary Building Blocks (R Groups) | Resulting Functionality |

|---|---|---|---|

| C5 (from -Cl) | Suzuki Coupling | Phenylboronic acid, Thiopheneboronic acid | Aryl, Heteroaryl (R¹) |

| Sonogashira Coupling | Phenylacetylene, Trimethylsilylacetylene | Alkynyl (R¹) | |

| Buchwald-Hartwig Amination | Aniline, Morpholine | Amino (R¹) | |

| C3 (from -OBn) | O-Dealkylation then Etherification | Methyl iodide, Propargyl bromide | Alkoxy, Alkyloxy (R²) |

Development of Novel Catalytic Systems or Reagents

While pyridine derivatives are frequently employed as ligands in the design of transition metal catalysts, specific reports detailing the incorporation of this compound itself into novel catalytic systems or as a standalone reagent are not prominent in publicly accessible research. The development of new catalysts often focuses on more complex, chiral, or electronically tuned pyridine ligands designed for specific asymmetric transformations.

Theoretical Studies on Intermolecular Interactions and Assembly in Materials Science (e.g., corrosion inhibition studies)

Heterocyclic compounds containing nitrogen, oxygen, and sulfur atoms are of significant interest in materials science, particularly as corrosion inhibitors for metals and alloys in aggressive acidic environments. imist.manih.gov The efficacy of these organic inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. researchgate.net Theoretical chemistry, especially using methods like Density Functional Theory (DFT), provides profound insights into the inhibitor-surface interactions that govern this protective mechanism. researchgate.netcornell.edu

While specific theoretical studies focused exclusively on this compound are not widely reported, its structure contains all the key features that are known to impart effective corrosion inhibition properties, making it an excellent model for such investigations.

Key Molecular Features for Corrosion Inhibition:

Heteroatoms: The nitrogen atom of the pyridine ring and the oxygen atom of the benzyloxy group possess lone pairs of electrons, which can coordinate with vacant d-orbitals of metal atoms on the surface, facilitating strong adsorption (chemisorption). nih.gov

π-Electrons: The aromatic pyridine and benzene (B151609) rings provide a source of π-electrons that can interact with the metal surface, further strengthening the adsorption process. imist.ma

Molecular Size: A larger molecular surface area enhances coverage on the metal, leading to more effective inhibition.

Theoretical calculations on molecules like this compound would focus on quantifying parameters that correlate with inhibition efficiency. These quantum chemical parameters help predict and explain the inhibitive action of the molecule. researchgate.net

Table 2: Key Quantum Chemical Parameters in Theoretical Corrosion Inhibition Studies This table outlines parameters typically calculated for potential corrosion inhibitors and provides a qualitative prediction for this compound based on its structure.

| Parameter | Description | Significance for Inhibition | Predicted Characteristic for this compound |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | A higher EHOMO value indicates a greater tendency to donate electrons to the metal surface, enhancing adsorption. | High, due to electron-rich aromatic rings and heteroatoms. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | A lower ELUMO value indicates a greater ability to accept electrons from the metal surface (back-donation). | Low, characteristic of aromatic systems. |

| ΔE (Energy Gap) | Difference between ELUMO and EHOMO | A small energy gap generally implies higher reactivity and polarizability, which can lead to stronger adsorption. | Relatively small, suggesting good potential for interaction. |

These theoretical models help elucidate the adsorption mechanism, predicting whether the molecule lies flat or stands vertically on the surface and quantifying the strength of the intermolecular forces at play, thereby guiding the rational design of new, more effective corrosion inhibitors. nih.govnih.gov

Future Research Directions and Remaining Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of substituted pyridines is a mature field, yet there remains a continuous drive for methodologies that are more efficient, cost-effective, and environmentally benign. For 3-(Benzyloxy)-5-chloropyridine, future research could focus on several key areas of sustainable synthesis:

Catalytic Approaches: Moving away from stoichiometric reagents towards catalytic systems can significantly reduce waste and improve atom economy. Research into novel transition-metal or organocatalytic methods for the chlorination and benzylation of pyridine (B92270) precursors could yield more efficient synthetic pathways.

Green Solvents and Reagents: Traditional synthetic methods often rely on volatile and hazardous organic solvents. Future work should explore the use of greener alternatives such as bio-based solvents, ionic liquids, or even solvent-free reaction conditions.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including enhanced safety, better heat and mass transfer, and easier scalability. Developing a flow-based synthesis for this compound could lead to a more efficient and reproducible manufacturing process.

Renewable Feedstocks: A long-term goal for sustainable chemistry is the use of renewable starting materials. Research could be directed towards synthesizing the pyridine core from biomass-derived feedstocks, thereby reducing the reliance on petrochemical sources.

| Research Area | Objective | Potential Benefits |

| Catalysis | Replace stoichiometric reagents with catalytic alternatives. | Higher efficiency, less waste, lower cost. |

| Green Solvents | Utilize environmentally friendly reaction media. | Reduced environmental impact, improved safety. |

| Flow Chemistry | Develop continuous manufacturing processes. | Enhanced control, scalability, and safety. |

| Renewable Feedstocks | Synthesize from biomass-derived materials. | Increased sustainability, reduced carbon footprint. |

Exploration of Novel Reactivity Pathways and Unforeseen Transformations

The reactivity of this compound is largely dictated by the pyridine ring, the chlorine substituent, and the benzyloxy group. However, a systematic exploration of its chemical behavior under a wide range of conditions could unveil novel transformations.

Future investigations should target:

Cross-Coupling Reactions: The chlorine atom at the 5-position is a prime handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). A comprehensive study of its reactivity with a diverse set of coupling partners would significantly expand its utility as a building block in the synthesis of more complex molecules.

C-H Activation: Direct functionalization of the pyridine ring's C-H bonds is a powerful strategy for molecular diversification. Research into regioselective C-H activation at the 2, 4, or 6 positions of the pyridine ring would provide new avenues for derivatization.

Transformations of the Benzyloxy Group: While the benzyloxy group is often used as a protecting group, its reactivity could be exploited. For instance, catalytic methods for the debenzylation under mild conditions or ortho-functionalization of the benzyl (B1604629) ring could lead to new molecular scaffolds.

Photocatalysis and Electrochemistry: These modern synthetic techniques can access unique reactivity pathways that are not achievable through traditional thermal methods. Exploring the photochemical and electrochemical behavior of this compound could lead to the discovery of unforeseen transformations.

Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Reactivity Prediction

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. These computational tools can accelerate discovery by predicting reaction outcomes, optimizing reaction conditions, and even designing novel synthetic routes from scratch.

For this compound, the integration of ML and AI could address several challenges:

Predictive Modeling: ML models can be trained on existing reaction data to predict the success or failure of a potential reaction, saving valuable time and resources in the lab. For instance, a model could predict the optimal catalyst and ligand combination for a specific cross-coupling reaction involving this compound.

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose multiple synthetic pathways for a target molecule derived from this compound, potentially identifying more efficient or novel routes that a human chemist might overlook.

Discovery of Novel Reactivity: By analyzing vast datasets of chemical reactions, ML algorithms may identify subtle patterns in reactivity, leading to hypotheses about new and unforeseen transformations that can then be tested experimentally.

| AI/ML Application | Description | Potential Impact |

| Reactivity Prediction | Using algorithms to forecast the outcome of a reaction. | Reduces experimental failures, accelerates optimization. |

| Synthesis Design | AI-driven tools for planning multi-step syntheses. | Identifies novel and more efficient synthetic routes. |

| Condition Optimization | ML models to fine-tune reaction parameters (e.g., temperature, concentration). | Maximizes yield and minimizes byproducts. |

Expanding the Scope of Applications in Emerging Areas of Chemical Research

While substituted pyridines are well-established pharmacophores in medicinal chemistry and agrochemicals, the specific applications of this compound are not extensively documented. Future research should focus on exploring its potential in a variety of emerging fields. The pyridine scaffold is considered a "privileged structure" in drug design, appearing in numerous therapeutic agents.

Medicinal Chemistry: Derivatives of this compound could be synthesized and screened for biological activity against a range of therapeutic targets. Given the prevalence of substituted pyridines in drugs, this compound represents a valuable starting point for developing new kinase inhibitors, G-protein coupled receptor (GPCR) modulators, or anti-infective agents.

Materials Science: The rigid, aromatic structure of the pyridine ring makes it an attractive component for functional organic materials. Derivatives could be investigated for their potential use in organic light-emitting diodes (OLEDs), sensors, or as ligands for metal-organic frameworks (MOFs).

Agrochemicals: The chloropyridine moiety is a key component in many successful pesticides and herbicides. Novel derivatives of this compound could be designed and tested for their potential as next-generation crop protection agents with improved efficacy and environmental profiles.

Chemical Biology: As a molecular probe to study biological systems. By attaching fluorescent tags or reactive handles, derivatives of this compound could be used to investigate the function and localization of specific proteins or enzymes within a cell.

Q & A

Basic: What are the standard synthetic routes for preparing 3-(Benzyloxy)-5-chloropyridine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves benzylation of 5-chloropyridin-3-ol using benzyl bromide or chloride under basic conditions. For example, a nucleophilic substitution reaction can be performed in anhydrous dimethylformamide (DMF) with potassium carbonate as a base at 80–100°C for 12–24 hours . Alternatively, Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) may enhance regioselectivity for the benzyloxy group attachment . Yield optimization requires strict control of moisture (to avoid hydrolysis of intermediates) and stoichiometric ratios (excess benzylating agent improves conversion). Purity is typically verified via HPLC or H NMR, with yields ranging from 60–85% depending on solvent choice and catalyst efficiency.

Advanced: How does the electronic nature of the benzyloxy group in this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

The benzyloxy group acts as an electron-donating substituent, activating the pyridine ring toward electrophilic aromatic substitution (EAS) at the ortho and para positions relative to the oxygen. However, in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), steric hindrance from the benzyl group may reduce reactivity. Researchers should compare coupling efficiency with analogous compounds lacking the benzyloxy group (e.g., 5-chloropyridine) to isolate electronic vs. steric effects. For instance, replacing the benzyloxy group with a methoxy group (smaller substituent) may improve coupling yields with aryl boronic acids . Kinetic studies using time-resolved C NMR or in situ IR spectroscopy can quantify reaction rates under varying catalytic conditions.

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key peaks confirm its structure?

Methodological Answer:

- H NMR : Aromatic protons adjacent to the benzyloxy group (e.g., H-4 and H-6 on the pyridine ring) appear as doublets due to coupling with the adjacent chlorine atom ( Hz). The benzyl methylene protons (OCHPh) resonate as a singlet at δ 5.1–5.3 ppm .

- IR Spectroscopy : A strong C-O-C stretch at ~1250 cm and aromatic C-Cl stretch near 750 cm confirm functional groups.

- Mass Spectrometry (HRMS) : The molecular ion peak at m/z 219.0512 (CHClNO) validates the molecular formula.

Advanced: How can computational methods (e.g., DFT) predict the regioselectivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can map the molecule’s electrostatic potential surface to identify electron-deficient sites. For example, the C-2 and C-4 positions on the pyridine ring may exhibit higher electrophilicity due to the electron-withdrawing chlorine atom at C-5. Comparing LUMO (lowest unoccupied molecular orbital) localization across positions helps predict attack by nucleophiles like amines or thiols. Researchers should validate predictions experimentally using competitive reactions with deuterated analogs or kinetic isotope effect studies .

Basic: What are the stability considerations for this compound under storage and reaction conditions?

Methodological Answer:

The compound is sensitive to light and moisture. Storage recommendations include:

- Dry Environment : Use desiccants (e.g., molecular sieves) in sealed amber vials at –20°C to prevent hydrolysis of the benzyloxy group .

- Reaction Conditions : Avoid strong acids (risk of O-debenzylation) or prolonged heating above 120°C (risk of decomposition). Stability in common solvents (e.g., DCM, THF) should be confirmed via TLC or LC-MS before large-scale use.

Advanced: How does the presence of this compound as an intermediate affect downstream synthesis of bioactive molecules (e.g., kinase inhibitors)?

Methodological Answer:

The chlorine atom at C-5 serves as a handle for further functionalization (e.g., via Buchwald-Hartwig amination) to introduce pharmacophoric groups. For example, coupling with a sulfonamide moiety could yield kinase inhibitors targeting ATP-binding pockets. Researchers must evaluate steric compatibility using molecular docking simulations (e.g., AutoDock Vina) and compare IC values of derivatives with/without the benzyloxy group . Synthetic routes should prioritize orthogonal protecting groups to retain the benzyloxy functionality during multi-step sequences.

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to SDS guidelines for emergency procedures, though specific toxicity data may require extrapolation from structurally related chloropyridines .

Advanced: What contradictory data exist regarding the catalytic hydrogenation of this compound, and how can these discrepancies be resolved?

Methodological Answer:

Conflicting reports on hydrogenolysis of the benzyloxy group (e.g., using Pd/C under H) may arise from varying catalyst loadings or solvent polarity. For example, methanol as a solvent may promote debenzylation at 25°C, while ethyl acetate slows the reaction. Researchers should replicate experiments under controlled conditions (e.g., 1 atm H, 10% Pd/C) and analyze products via GC-MS to quantify competing pathways (e.g., over-reduction of the pyridine ring). Kinetic profiling at different temperatures can clarify optimal conditions for selective debenzylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.